

A Comparative Spectroscopic Analysis of 2-(pyridin-2-yl)aniline and Its Isomers

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Compound of Interest

Compound Name: 2-(Pyridin-2-yl)aniline

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This guide provides a detailed comparison of the spectroscopic data for **2-(pyridin-2-yl)aniline** and its structural isomers. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for researchers working with these heterocyclic amines.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-(pyridin-2-yl)aniline** and a selection of its isomers. These isomers are categorized based on the relative positions of the pyridine and aniline rings, as well as the location of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (ppm)	NH ₂ Protons (ppm)	Solvent
2-(pyridin-2-yl)aniline	8.77 (d, 1H), 8.08 (d, 1H), 7.38-7.26 (m, 2H), 7.17 (d, 1H), 6.95 (d, 1H)[1]	4.99 (br s, 2H)[1]	CDCl ₃
3-(pyridin-2-yl)aniline	9.18 (d, 1H), 8.75-8.65 (m, 1H), 8.63 (dd, 1H), 8.32-8.26 (m, 1H), 7.79-7.69 (m, 2H), 7.37 (dd, 1H), 7.28-7.22 (m, 1H)	Not explicitly reported	CDCl ₃
4-(pyridin-2-yl)aniline	8.67 (s, 2H), 7.64 (d, 2H), 7.53-7.45 (m, 5H)	Not explicitly reported	CDCl ₃
2-Amino-3-phenylpyridine	Not explicitly reported	Not explicitly reported	Not explicitly reported
2-Amino-4-phenylpyridine	8.03 (dd, 2H), 7.67 (dd, 2H), 7.55 (q, 3H), 7.52-7.49 (m, 3H), 7.25 (s, 1H)[2]	5.38 (s, 2H)[2]	CDCl ₃
2-Amino-5-phenylpyridine	Not explicitly reported	Not explicitly reported	Not explicitly reported
2-Amino-6-phenylpyridine	Not explicitly reported	Not explicitly reported	Not explicitly reported

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons (ppm)	Solvent
2-(pyridin-2-yl)aniline	147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1[1]	CDCl ₃
3-(pyridin-2-yl)aniline	154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5	CDCl ₃
4-(pyridin-2-yl)aniline	150.0 (2C), 148.5, 138.0, 129.1 (3C), 127.0 (2C), 121.6 (2C)[3]	CDCl ₃
2-Amino-3-phenylpyridine	Not explicitly reported	Not explicitly reported
2-Amino-4-phenylpyridine	160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, 88.33[2]	CDCl ₃
2-Amino-5-phenylpyridine	Not explicitly reported	Not explicitly reported
2-Amino-6-phenylpyridine	Not explicitly reported	Not explicitly reported

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Compound	N-H Stretching (cm ⁻¹)	C=C & C=N Stretching (cm ⁻¹)	N-H Bending (cm ⁻¹)
2-(pyridin-2-yl)aniline	~3400-3300	~1600-1400	~1620
Aniline (for comparison)	3433, 3356[4]	~1600	1619[5]
2-Aminopyridine (for comparison)	~3442, 3300[5]	~1600	1628 (Raman), 1617 (IR)
2-Amino-4,6-diphenylnicotinonitriles (related compounds)	3487-3412, 3368-3300[2]	Not specified	1654-1606[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_{max} in nm)

Compound	λ_{max} (nm)	Solvent
2-(pyridin-2-yl)aniline	Not explicitly reported	Not specified
Aniline (for comparison)	220, 290[6]	Not specified
Pyridine (for comparison)	251, 257, 264	Not specified
2-Aminopyridine (for comparison)	~240, 290	Not specified
2-Amino-4,6-diphenylnicotinonitriles (related compounds)	340-400	Acetonitrile

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)	Ionization Method
2-(pyridin-2-yl)aniline	170	Not explicitly reported	Not specified
2-Phenylpyridine (related compound)	155[7]	127, 77, 51[7]	EI
Aniline (for comparison)	93	66, 39	EI
Pyridine (for comparison)	79[8]	52	EI

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific sample.

NMR Spectroscopy

- **Sample Preparation:** For ¹H and ¹³C NMR, samples are typically prepared by dissolving 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The solution should be homogeneous.
- **Instrumentation:** Spectra are recorded on a Fourier-transform NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
- **Data Acquisition:** Standard pulse sequences are used for ¹H and ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

- **Sample Preparation (Solid Samples):**
 - **KBr Pellet Method:** 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

- Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.^[10]
- Instrumentation: A Fourier-transform infrared spectrometer is used to record the spectra.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

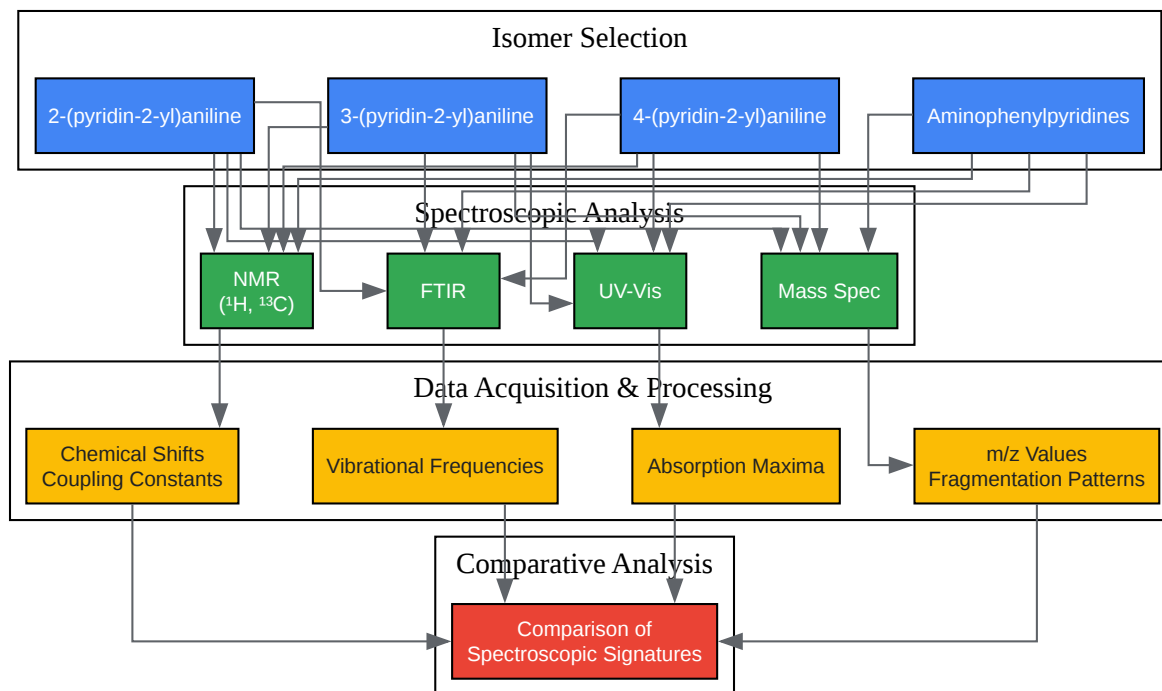
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
- Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λ_{max}) are reported.

Mass Spectrometry

- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of **2-(pyridin-2-yl)aniline** and its isomers.



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Caption: Workflow for the spectroscopic comparison of **2-(pyridin-2-yl)aniline** and its isomers.

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